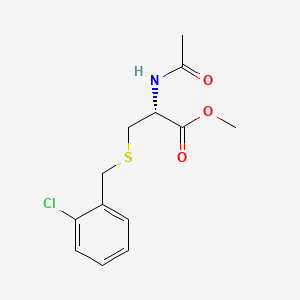
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, along with a 2-chlorophenylmethyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester typically involves the following steps:
Acetylation: L-cysteine is first acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution: The acetylated L-cysteine is then reacted with 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate to introduce the 2-chlorophenylmethyl group.
Esterification: Finally, the product is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The 2-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, modulating their activity and function.
Pathways: It can influence oxidative stress pathways, potentially acting as an antioxidant. It may also affect signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-S-(2-hydroxyethyl)-L-cysteine: A related compound with a hydroxyethyl group instead of a 2-chlorophenylmethyl group.
N-acetyl-S-(carboxymethyl)-L-cysteine: Another derivative with a carboxymethyl group.
Uniqueness
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester is unique due to the presence of the 2-chlorophenylmethyl group, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets and pathways, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
82273-17-4 |
|---|---|
Molekularformel |
C13H16ClNO3S |
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
methyl (2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(16)15-12(13(17)18-2)8-19-7-10-5-3-4-6-11(10)14/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
WDAUKLYYCUWDEP-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
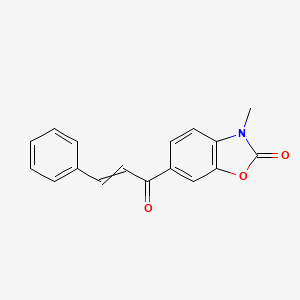

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
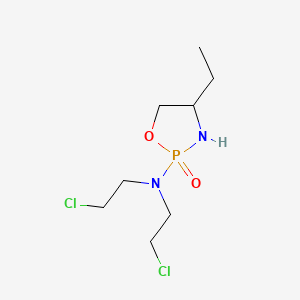
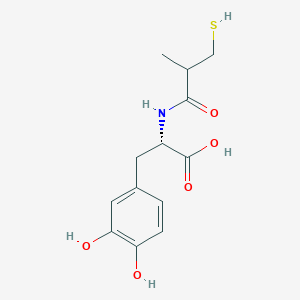
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)


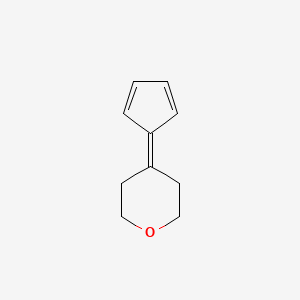
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
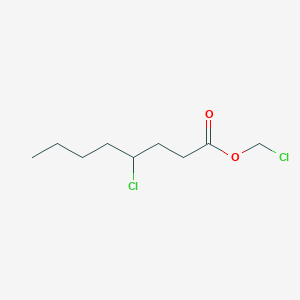
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
